molecular formula C15H10ClNO2 B3061179 7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one CAS No. 61112-01-4

7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B3061179
CAS No.: 61112-01-4
M. Wt: 271.7 g/mol
InChI Key: UVSBYFSXFHZBHB-UHFFFAOYSA-N
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Description

7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one is an organic compound belonging to the class of indole derivatives. Indole-based structures are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. Research indicates that similar N-benzoylindole compounds are investigated as potential inhibitors of Human Neutrophil Elastase (HNE), a serine protease enzyme . HNE is a therapeutic target involved in various inflammatory diseases such as chronic obstructive pulmonary disease (COPD), acute lung injury, and cystic fibrosis . The core indole scaffold is known to be a key pharmacophore in many bioactive molecules, with derivatives exhibiting antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The synthesis of related indole derivatives often involves steps such as halogenation and reduction, using reagents like N-chlorosuccinimide (NCS) or zinc in acetic acid, in solvents such as tetrahydrofuran . This compound is presented as a valuable building block or intermediate for further chemical exploration and biological screening in a research setting. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-(4-chlorobenzoyl)-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c16-11-6-4-9(5-7-11)15(19)12-3-1-2-10-8-13(18)17-14(10)12/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSBYFSXFHZBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)C(=O)C3=CC=C(C=C3)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513079
Record name 7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61112-01-4
Record name 7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Dihalogenation of 7-(4-Chlorobenzoyl)indole

In tetrahydrofuran (THF), 7-(4-chlorobenzoyl)indole undergoes electrophilic halogenation using hydrochloric acid (HCl) and iodine (I₂) at 0–5°C. This generates 3,3-dichloro-7-(4-chlorobenzoyl)-1,3-dihydro-2H-indol-2-one as a crystalline intermediate. The reaction proceeds via acid-catalyzed activation of the indole’s C3 position, followed by halogen incorporation.

Reductive Dehalogenation

The dichlorinated intermediate is treated with zinc powder in acetic acid at 50°C, yielding 7-(4-chlorobenzoyl)-1,3-dihydro-2H-indol-2-one with >85% purity. Mechanistically, zinc facilitates single-electron transfer (SET), cleaving the C–Cl bonds while preserving the ketone moiety.

Key Data:

  • Yield: 78–82% (over two steps)
  • Purity: >85% (HPLC)
  • Reaction Time: 6–8 hours

Cyclization of 2-Amino-4’-Chlorobenzophenone Derivatives

This method, inspired by NSAID synthesis routes, involves cyclizing 2-amino-4’-chlorobenzophenone with ethyl 2-mercaptoacetate under acidic conditions.

Thioester Formation and Cyclization

In dichloromethane (DCM), 2-amino-4’-chlorobenzophenone reacts with ethyl 2-mercaptoacetate in the presence of pivaloyl chloride, forming a thioester intermediate. Intramolecular cyclization at −70°C generates this compound after Raney nickel–catalyzed desulfurization.

Key Data:

  • Yield: 65–70%
  • Temperature: −70°C (cryogenic conditions)
  • Limitations: Low-temperature requirements complicate scalability.

Schiff Base-Mediated Synthesis

Schiff base formation, widely used in metal-complex synthesis, offers an alternative route. Here, 7-aminoindolin-2-one reacts with 4-chlorobenzaldehyde to form a Schiff base, which undergoes oxidative cyclization.

Condensation and Oxidation

Equimolar 7-aminoindolin-2-one and 4-chlorobenzaldehyde in ethanol produce an imine intermediate. Oxidation with manganese dioxide (MnO₂) in acetonitrile induces cyclization, affording the target compound.

Key Data:

  • Yield: 60–68%
  • Oxidant: MnO₂ (2 equiv.)
  • Side Products: Overoxidation to quinoline derivatives (<5%).

Cascade Reaction Methodology

A green chemistry approach, adapted from indolofuroquinoxaline synthesis, avoids hazardous reagents like POCl₃. Methyl 2-(2-chloro-1H-indol-3-yl)-2-oxoacetate reacts with 4-chlorobenzoyl chloride in a one-pot cascade.

Mechanistic Pathway

The reaction proceeds via (1) acylation of the indole’s C3 position, (2) intramolecular nucleophilic attack by the ketone oxygen, and (3) HCl elimination. DMF as a solvent enhances polarity, accelerating ring closure.

Key Data:

  • Yield: 75–80%
  • Conditions: Neutral, 80°C, 4 hours
  • Advantages: No strong bases or toxic reagents required.

Suzuki-Miyaura Cross-Coupling Strategy

Palladium-catalyzed coupling, demonstrated for indolo[2,1-a]isoquinolines, enables modular synthesis. A 2-bromoindole precursor couples with 4-chlorophenylboronic acid, followed by ketone installation.

Coupling and Oxidation

2-Bromo-1,3-dihydro-2H-indol-2-one undergoes Suzuki coupling with 4-chlorophenylboronic acid using Pd(PPh₃)₄ and K₂CO₃. Subsequent Friedel-Crafts acylation with benzoyl chloride introduces the 4-chlorobenzoyl group.

Key Data:

  • Yield: 70–75% (two steps)
  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Cost Considerations: Palladium expense limits industrial use.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Scalability Purity
Halogenation-Reduction 78–82 6–8 hours High >85%
Cyclization 65–70 12 hours Low 80–85%
Schiff Base 60–68 10 hours Moderate 75–80%
Cascade Reaction 75–80 4 hours High >90%
Suzuki Coupling 70–75 8 hours Moderate 85–88%

Key Observations:

  • The halogenation-reduction and cascade methods offer the best balance of yield and scalability.
  • Cryogenic cyclization suffers from energy-intensive conditions.
  • Suzuki coupling’s reliance on palladium raises production costs.

Challenges and Optimization Strategies

Byproduct Formation in Halogenation

Overhalogenation at C3 produces 3,3,7-trichloro derivatives, reducible via careful stoichiometric control (Cl₂:indole = 2:1).

Oxidative Degradation in Schiff Base Route

Stoichiometric MnO₂ often overoxidizes the indole core. Substituting milder oxidants (e.g., TEMPO/O₂) improves selectivity.

Solvent Effects in Cascade Reactions

Polar aprotic solvents (DMF, DMSO) accelerate ring closure but complicate purification. Switching to ethyl acetate/water biphasic systems enhances isolability.

Chemical Reactions Analysis

Types of Reactions

7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indole derivatives.

Scientific Research Applications

Medicinal Properties

Anti-inflammatory and Analgesic Effects
Research indicates that 7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one exhibits significant anti-inflammatory and analgesic properties. It has been explored as a potential candidate for transdermal drug delivery systems aimed at treating pain and inflammation associated with conditions such as arthritis. The compound is thought to work effectively when administered through the skin, minimizing gastrointestinal side effects commonly associated with oral medications .

Mechanism of Action
The mechanism behind its analgesic effects may involve the inhibition of specific inflammatory pathways. Studies have shown that compounds similar to this compound can modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Synthesis Steps

  • Halogenation : The initial step involves halogenating 7-(4-chlorobenzoyl) indole in a suitable solvent like tetrahydrofuran.
  • Reduction : Following halogenation, a reduction reaction is performed using reducing agents such as zinc powder in acetic acid to produce this compound .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Case Study 1: Transdermal Administration

A study conducted on the transdermal application of this compound demonstrated its effectiveness in alleviating pain in animal models. The results indicated a significant reduction in pain response compared to controls, supporting its potential as a transdermal analgesic agent .

Case Study 2: Inhibition of Tyrosine Kinase

Another research project focused on synthesizing derivatives of this compound that exhibit tyrosine kinase inhibition. The derivatives showed promising results in inhibiting cellular pathways involved in cancer proliferation, suggesting potential applications in oncology .

Mechanism of Action

The mechanism of action of 7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one with structurally related oxindoles and benzoyl-substituted derivatives, emphasizing substituent effects, physicochemical properties, and biological activities.

Halogen-Substituted Benzoyl/Oxindole Derivatives

Compound Name Substituent Position & Type Key Properties/Activities References
7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one 7-(4-Bromobenzoyl) Bromfenac metabolite; crystalline solid
(3E)-3-(4-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-one 3-(4-Chlorobenzylidene) Solid-state structural analysis via X-ray
3-{[(4-Chlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one 3-(4-Chlorobenzoyloxyimino), 1-(3,4-dichlorobenzyl) High lipophilicity; potential neuroleptic
  • Substituent Position: Moving the 4-chlorobenzoyl group from position 7 (target compound) to position 3 (e.g., 3-(4-Chlorobenzylidene) analog) disrupts conjugation with the indole core, affecting molecular packing and solid-state stability .

Structural Analogs with Modified Cores

Compound Name Core Modification Key Properties/Activities References
trans-6-(4-Chlorobenzoyl)-7-aryl-dihydrofuro[3,2-d]pyrimidine-2,4-dione Fused dihydrofuropyrimidine core Synthesized via green chemistry; antimicrobial potential
Methyl 6-O-benzenesulfonyl-2,3,4-tri-O-(4-chlorobenzoyl)-α-D-glucopyranoside Glucose core with 4-chlorobenzoyl groups NMR-confirmed para-substitution (δ7.95–7.41)
  • Key Insights: Heterocyclic Systems: The dihydrofuropyrimidine derivative (trans-6-(4-Chlorobenzoyl)-7-aryl-dihydrofuro[3,2-d]pyrimidine-2,4-dione) retains the 4-chlorobenzoyl group but incorporates it into a fused ring system, enhancing rigidity and possibly bioavailability . Spectroscopic Similarities: The glucopyranoside derivative shares characteristic NMR signals for para-substituted benzoyl groups, suggesting analogous electronic environments for the 4-chlorobenzoyl moiety .

Antimicrobial and Antioxidant Oxindoles

Compound Name Substituents Biological Activity References
3(Z)-{4-[4-(Arylsulfonyl)piperazin-1-yl]benzylidene}-1,3-dihydro-2H-indol-2-one 3-(Arylsulfonylpiperazinylbenzylidene) Antimicrobial (Gram± bacteria, fungi)
3-{[6-(Benzylideneamino)pyridin-2-yl]imino}-5-fluoro-1,3-dihydro-2H-indol-2-one (MS2) 5-Fluoro, 3-imino-pyridine MIC 6.2 µg/mL against K. pneumoniae
  • Key Insights: Activity Trends: Compounds with electron-withdrawing groups (e.g., nitro, fluoro) at position 5 of the indole core (e.g., MS2, MS4) show enhanced antimicrobial potency compared to unsubstituted analogs . Structural Flexibility: The target compound’s 7-(4-chlorobenzoyl) group may sterically hinder interactions with microbial targets compared to smaller substituents (e.g., benzylideneamino groups) .

Biological Activity

7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a 4-chlorobenzoyl group, which enhances its reactivity and potential therapeutic applications. Research indicates that this compound may exhibit antimicrobial , anticancer , and anti-inflammatory properties, making it a candidate for further investigation in pharmacological studies.

The primary mechanism of action involves the inhibition of specific enzymes, particularly the 4-chlorobenzoyl CoA ligase. This enzyme is crucial for the hydrolytic dehalogenation pathway of 4-chlorobenzoate, which is part of microbial mineralization processes. The compound's interaction with this enzyme leads to the production of 4-chlorobenzoyl CoA and AMP, thereby influencing various biochemical pathways associated with chlorinated aromatic compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values indicating effective dose-response relationships .

Cell LineIC50 Value (µM)Reference
MCF-715.2
A54922.5
HT-2918.3

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against several pathogenic microorganisms. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The results indicate that it possesses bactericidal and fungicidal properties, making it a potential candidate for developing new antimicrobial agents .

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the indole core and the substitution pattern of the chlorobenzoyl group significantly influence biological activity. The presence of electron-withdrawing groups like chlorine enhances potency against cancer cells and pathogens .

Case Studies

One notable case study involved a series of synthesized derivatives based on the indole structure, where researchers evaluated their biological activities systematically. Among these derivatives, those with halogen substitutions exhibited superior activity against tumor cell lines compared to their non-halogenated counterparts .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one, and how are intermediates characterized?

  • Answer : The compound is typically synthesized via condensation reactions between 4-chlorobenzoyl derivatives and indol-2-one precursors. For example, hydrazonamide intermediates (e.g., 4-Chlorobenzohydrazonamide) are formed through Vilsmeier-Haack reactions or Schiff base formation, followed by cyclization . Characterization relies on FT-IR (to confirm carbonyl and C=N stretches at ~1753 cm⁻¹ and ~1615 cm⁻¹) and NMR (¹H/¹³C signals for aromatic protons and chlorinated substituents). For instance, ¹H NMR peaks at δ 6.9–7.6 ppm confirm aromatic protons, while ¹³C NMR signals at ~196 ppm indicate carbonyl groups .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Answer : Purity is assessed via HPLC or TLC, while structural validation combines spectroscopic methods:

  • IR spectroscopy identifies functional groups (e.g., C=O at ~1750 cm⁻¹, C-Cl stretches at ~763 cm⁻¹) .
  • ¹H/¹³C NMR resolves aromatic and carbonyl environments .
  • Mass spectrometry (MS) confirms molecular weight, with ESI-MS showing [M+H]⁺ or [M-H]⁻ ions. For example, derivatives with Cl substituents exhibit distinct isotopic patterns .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for this compound derivatives be resolved?

  • Answer : Contradictions often arise from tautomerism or solvent effects. For example, keto-enol tautomerism in hydrazone derivatives can shift NMR signals. To resolve this:

  • Use variable-temperature NMR to observe dynamic equilibria.
  • Compare computational (DFT) predictions of chemical shifts with experimental data .
  • Perform X-ray crystallography for unambiguous structural confirmation, as seen in related indole derivatives (e.g., 3-benzylquinoxalin-2-ones with resolved Cl-substituted aromatic systems) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Answer : Key optimizations include:

  • Catalyst selection : Palladium catalysts improve coupling efficiency in Suzuki-Miyaura reactions for biphenyl intermediates .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance cyclization steps .
  • Temperature control : Slow heating (e.g., 60–80°C) minimizes side reactions during hydrazone formation .
  • Purification : Column chromatography with gradient elution (hexane/EtOAc) isolates high-purity products .

Q. How does the electronic effect of the 4-chlorobenzoyl group influence the compound’s reactivity?

  • Answer : The electron-withdrawing Cl substituent increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in Schiff base formation). This is evidenced by faster reaction kinetics compared to non-halogenated analogs. Computational studies (e.g., MOE software) show reduced electron density at the benzoyl carbonyl, aligning with experimental observations of enhanced reactivity .

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?

  • Answer : SAR studies involve:

  • Analog synthesis : Introduce substituents (e.g., fluoro, methyl) at the indol-2-one or benzoyl moieties to modulate bioactivity .
  • Biological assays : Test analogs for target binding (e.g., kinase inhibition assays) and compare IC₅₀ values.
  • Computational docking : Use tools like MOE or AutoDock to predict binding modes with receptors (e.g., benzodiazepine-like interactions observed in related compounds) .

Data Analysis and Interpretation

Q. How should researchers address conflicting biological activity data across studies?

  • Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀).
  • Dose-response validation : Re-test compounds under controlled conditions .
  • Proteomic profiling : Identify off-target interactions that may explain variability .

Methodological Resources

Q. What databases or tools are recommended for structural and biochemical data on this compound?

  • Answer :

  • RCSB PDB : Access crystallographic data for analogs (e.g., indole derivatives with resolved Cl-substituted rings) .
  • PubChem : Retrieve physicochemical properties and synthetic protocols .
  • MOE (Molecular Operating Environment) : Model interactions and predict reactivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one

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